molecular formula C22H15ClN4S3 B2931382 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 956394-47-1

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2931382
CAS No.: 956394-47-1
M. Wt: 467.02
InChI Key: CWVJBJCHYFONSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a 1,3-thiazole core with a 1H-pyrazole moiety. Key structural features include:

  • A 4-chlorophenylsulfanyl group at position 5 of the thiazole ring.
  • A phenyl substituent at position 4 of the thiazole.
  • A 3-thienyl group at position 4 of the pyrazole ring.
  • An amine group at position 5 of the pyrazole.

The 4-chlorophenylsulfanyl group likely enhances lipophilicity and metabolic stability, while the thienyl moiety may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-3-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4S3/c23-16-6-8-17(9-7-16)29-21-19(14-4-2-1-3-5-14)26-22(30-21)27-20(24)18(12-25-27)15-10-11-28-13-15/h1-13H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVJBJCHYFONSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CSC=C4)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine (CAS: 956394-47-1) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C22H15ClN4S3
  • Molar Mass : 467.03 g/mol
  • Structural Features : The compound consists of a thiazole ring, a pyrazole moiety, and a chlorophenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit specific protein kinases involved in tumor growth.
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against plant viruses, suggesting potential applications in agricultural biotechnology.
  • Antimicrobial Activity : Compounds containing thiazole and pyrazole rings have been reported to possess antibacterial and antifungal activities.
  • Enzyme Inhibition : Many thiazole and pyrazole derivatives act as enzyme inhibitors, targeting enzymes such as urease and acetylcholinesterase. For instance, studies have shown that related compounds exhibit significant urease inhibition with IC50 values indicating high potency compared to standard drugs .
  • Protein Interaction : The structural motifs in this compound may facilitate binding to specific proteins involved in signaling pathways related to cancer progression and viral replication .

Anticancer Studies

A study conducted on pyrazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated:

  • IC50 Values : Ranged from 0.63 µM to 6.28 µM for different derivatives, demonstrating their potential as novel anticancer agents .

Antiviral Activity

Research into the antiviral properties of thiazole-containing compounds showed that some derivatives could inhibit the Tobacco Mosaic Virus (TMV) effectively:

  • Inhibition Rate : Certain synthesized compounds achieved approximately 50% TMV inhibition, comparable to commercial antiviral agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cells
AntiviralEffective against TMV
Enzyme InhibitionPotent urease inhibitors
AntimicrobialBactericidal and fungicidal properties

Comparison with Similar Compounds

Compound A : 4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

  • Key differences :
    • Additional 2,4-dichlorophenyl group on the thiazole.
    • Pyrazole lacks the 3-thienyl substituent.
  • Impact : Increased halogen content may improve target binding via hydrophobic interactions but could reduce solubility.

Compound B : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Key differences :
    • Replaces the pyrazole-thiazole linkage with an oxadiazole-thiazole system.
    • Lacks the 3-thienyl group.

Analogues with Sulfanyl Substituents

Compound C : 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine

  • Key differences :
    • Uses a triazole core instead of pyrazole.
    • Sulfanyl groups are alkyl-based (e.g., 3-chlorobenzyl).
  • Impact : Triazole rings enhance metabolic resistance, while alkylsulfanyl groups may reduce aromatic stacking efficiency compared to aryl variants.

Compound D : Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

  • Key differences: Hydroxyimino and ester groups replace the pyrazole-5-amine and 3-thienyl groups.

Analogues with Heteroaromatic Substituents

Compound E : 1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine

  • Key differences: Furan-2-yl replaces the 3-thienyl group.
  • Impact : Furan’s lower electron density compared to thiophene may weaken π-π interactions in target binding.

Compound F : 5-[4-(4-Chlorophenoxy)phenyl]-1H-pyrazol-3-amine

  • Key differences: Chlorophenoxy-phenyl substituent instead of thiazole-thienyl systems.
  • Impact : Ether linkages introduce conformational flexibility, which could affect binding specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine?

  • Answer : The compound is synthesized via multi-step protocols, often starting with cyclization reactions. For example:

  • Step 1 : Formation of the thiazole core through cyclization of intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent .
  • Step 2 : Functionalization of the pyrazole ring via condensation with 3-thienyl groups. Thiourea intermediates are often cyclized under acidic or oxidative conditions .
  • Step 3 : Sulfanyl group introduction via nucleophilic substitution, using 4-chlorophenylthiol in the presence of bases like K₂CO₃ .
  • Analytical Validation : Purity is confirmed by HPLC, NMR, and mass spectrometry .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for validation?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

  • Bond angles and lengths : For example, the dihedral angle between the thiazole and pyrazole rings (≈15–25°) impacts planarity and conjugation .
  • Crystallographic data : Space group (e.g., P2₁/c), R-factor (<0.05), and hydrogen-bonding networks (e.g., N–H···S interactions) .
  • Complementary techniques: FT-IR for functional groups (e.g., N–H stretch at ~3400 cm⁻¹) and ¹³C NMR for carbon environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in antitumor assays) arise from:

  • Experimental variables : Cell line specificity (e.g., NCI-60 panel vs. primary cultures) .
  • Structural analogs : Subtle modifications (e.g., replacing 3-thienyl with 4-methoxyphenyl) alter pharmacokinetics .
  • Methodology : Standardize assays (e.g., MTT vs. ATP-based viability) and control for solvent effects (DMSO concentration ≤0.1%) .
    • Resolution : Meta-analysis of structure-activity relationship (SAR) data and replication in orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

  • Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock to map interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with phenyl rings) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å) .
  • SAR-driven design : Introduce electron-withdrawing groups (e.g., CF₃) to enhance binding to hinge regions of kinases like EGFR .

Q. What in vitro and in vivo models are appropriate for evaluating its antitumor efficacy and toxicity?

  • Answer :

  • In vitro : NCI-60 cell line screening, followed by 3D spheroid models to mimic tumor microenvironments .
  • In vivo : Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with dosing at 10–50 mg/kg (oral or i.p.). Monitor toxicity via serum ALT/AST levels and histopathology .
  • Pharmacokinetics : Assess bioavailability (>30%) and half-life (t₁/₂ >4 hr) using LC-MS/MS .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Answer :

  • Challenge : Low plasma solubility and matrix interference.
  • Solution : Solid-phase extraction (C18 columns) coupled with LC-MS/MS using deuterated internal standards .
  • Validation : Linearity (R² >0.99), LOD (≤1 ng/mL), and recovery (>85%) per FDA guidelines .

Q. How do structural modifications at the 4-(3-thienyl) position influence metabolic stability?

  • Answer :

  • Modifications : Replacing 3-thienyl with fluorinated aryl groups reduces CYP3A4-mediated oxidation .
  • Assays : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life improvements (e.g., t₁/₂ from 15 min to >60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.